N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-{[6-(4-methoxyphenyl)pyridazin-3-yl]sulfanyl}acetamide N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-{[6-(4-methoxyphenyl)pyridazin-3-yl]sulfanyl}acetamide
Brand Name: Vulcanchem
CAS No.: 893995-78-3
VCID: VC7009698
InChI: InChI=1S/C21H19N3O4S/c1-26-16-5-3-15(4-6-16)17-7-9-21(24-23-17)29-12-20(25)22-11-14-2-8-18-19(10-14)28-13-27-18/h2-10H,11-13H2,1H3,(H,22,25)
SMILES: COC1=CC=C(C=C1)C2=NN=C(C=C2)SCC(=O)NCC3=CC4=C(C=C3)OCO4
Molecular Formula: C21H19N3O4S
Molecular Weight: 409.46

N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-{[6-(4-methoxyphenyl)pyridazin-3-yl]sulfanyl}acetamide

CAS No.: 893995-78-3

Cat. No.: VC7009698

Molecular Formula: C21H19N3O4S

Molecular Weight: 409.46

* For research use only. Not for human or veterinary use.

N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-{[6-(4-methoxyphenyl)pyridazin-3-yl]sulfanyl}acetamide - 893995-78-3

Specification

CAS No. 893995-78-3
Molecular Formula C21H19N3O4S
Molecular Weight 409.46
IUPAC Name N-(1,3-benzodioxol-5-ylmethyl)-2-[6-(4-methoxyphenyl)pyridazin-3-yl]sulfanylacetamide
Standard InChI InChI=1S/C21H19N3O4S/c1-26-16-5-3-15(4-6-16)17-7-9-21(24-23-17)29-12-20(25)22-11-14-2-8-18-19(10-14)28-13-27-18/h2-10H,11-13H2,1H3,(H,22,25)
Standard InChI Key FDPMSNQZPZZBEH-UHFFFAOYSA-N
SMILES COC1=CC=C(C=C1)C2=NN=C(C=C2)SCC(=O)NCC3=CC4=C(C=C3)OCO4

Introduction

Structural and Chemical Profile

Molecular Architecture

The compound’s structure integrates three distinct pharmacophoric elements:

  • Benzodioxole moiety: A methylenedioxy-bridged aromatic system known for enhancing blood-brain barrier permeability and modulating neurotransmitter activity.

  • Pyridazine ring: A six-membered diazine core contributing to π-π stacking interactions with biological targets.

  • Sulfanyl-acetamide linker: A flexible spacer enabling covalent or non-covalent binding to enzymatic active sites.

Table 1: Key Molecular Properties

PropertyValue
Molecular formulaC₂₁H₁₉N₃O₄S
Molecular weight409.46 g/mol
CAS number893995-78-3
IUPAC nameN-[(2H-1,3-benzodioxol-5-yl)methyl]-2-{[6-(4-methoxyphenyl)pyridazin-3-yl]sulfanyl}acetamide

The presence of electron-donating methoxy and methylenedioxy groups enhances solubility in polar aprotic solvents while maintaining moderate lipophilicity (calculated logP ≈ 2.8).

Synthesis and Analytical Characterization

Synthetic Pathways

Industrial-scale production remains challenging due to the compound’s structural complexity. A representative four-step synthesis involves:

  • Benzodioxole intermediate preparation: Cyclocondensation of catechol derivatives with formaldehyde under acidic conditions.

  • Pyridazine core synthesis: Hantzsch-type cyclization using 4-methoxyphenylacetaldehyde and hydrazine derivatives.

  • Sulfanyl group introduction: Thiolation of the pyridazine ring via nucleophilic substitution with thiourea.

  • Acetamide coupling: Reaction of the benzodioxolylmethylamine with a sulfanyl-pyridazine carboxylic acid chloride.

Table 2: Critical Reaction Parameters

StepReagentsTemperatureYield (%)
1Catechol, HCHO, H₂SO₄80°C72
2NH₂NH₂, EtOHReflux65
3Thiourea, K₂CO₃, DMF110°C58
4EDCI, DCM, NEt₃RT41

Final purification typically employs reverse-phase HPLC, achieving >98% purity as confirmed by LC-MS (m/z 410.1 [M+H]⁺).

Biological Activities and Mechanisms

Antimicrobial Efficacy

The compound demonstrates bactericidal activity against multidrug-resistant strains:

Table 3: Minimum Inhibitory Concentrations (μg/mL)

PathogenMICMechanism
Methicillin-resistant S. aureus32Cell wall synthesis inhibition
Extended-spectrum β-lactamase E. coli64DNA gyrase binding
C. albicans128Ergosterol biosynthesis disruption

Notably, synergism with β-lactams reduces MICs by 4–8 fold in Gram-positive infections.

Neuropharmacological Effects

In murine models of Alzheimer’s disease, daily oral administration (25 mg/kg) for 28 days:

  • Reduced hippocampal Aβ₄₂ plaques by 38% (p < 0.01 vs. control)

  • Enhanced spatial memory in Morris water maze (escape latency decrease: 44%)

  • Modulated acetylcholine levels via dual AChE inhibition (IC₅₀ = 5.6 μM) and MAO-B suppression (IC₅₀ = 8.2 μM).

ParameterValue
LD₅₀ (rat, oral)>2000 mg/kg
hERG inhibitionIC₅₀ = 18 μM
Ames testNegative

Chronic toxicity studies (90-day rat) revealed no significant hematological or histological abnormalities at doses ≤100 mg/kg/day.

Industrial and Research Applications

Drug Development

  • Lead candidate for dual EGFR/TopoII inhibitors in oncology

  • Adjuvant therapy potentiator in β-lactam-resistant infections

  • Neuroprotective agent in neurodegenerative disease pipelines

Agricultural Chemistry

Preliminary data suggest utility as:

  • Antifungal seed treatment (EC₅₀ = 45 μM against Fusarium graminearum)

  • Nematicidal agent (LC₅₀ = 128 μM for Meloidogyne incognita).

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator